molecular formula C11H7BrOS B063451 3-(3-Bromobenzoyl)thiophene CAS No. 187963-91-3

3-(3-Bromobenzoyl)thiophene

Cat. No. B063451
M. Wt: 267.14 g/mol
InChI Key: GHCSNYCUSDAYOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(3-Bromobenzoyl)thiophene derivatives often involves bromination reactions and palladium-catalyzed cross-couplings. A noteworthy method includes the bromocyclization of alkynes and palladium-catalyzed tosylhydrazones cross-couplings, leading to a library of functionalized benzo[b]thiophenes with diverse substituents on the aromatic rings (Tréguier et al., 2014). Additionally, reactions between 3-bromo-2-nitrobenzo[b]thiophene and amines have demonstrated the formation of novel aromatic nucleophilic substitution products with rearrangement, contributing to the synthetic versatility of bromobenzothiophene derivatives (Guerrera et al., 1995).

Molecular Structure Analysis

The molecular structure of 3-(3-Bromobenzoyl)thiophene derivatives is characterized by spectroscopic techniques such as NMR, mass spectrometry, and crystallography. These techniques provide detailed insights into the compound's molecular geometry, electronic properties, and intermolecular interactions. For example, synthesis and vibrational spectra analysis, along with DFT simulations, have been applied to thiophene derivatives to understand their geometric parameters and vibrational frequencies, which are crucial for predicting their reactivity and properties (Balakit et al., 2017).

Chemical Reactions and Properties

3-(3-Bromobenzoyl)thiophene participates in various chemical reactions, including aromatic nucleophilic substitutions, cyclization reactions, and cross-coupling reactions, demonstrating its versatility as a synthetic intermediate. The presence of the bromo and thiophene functional groups allows for the introduction of various substituents through nucleophilic attacks and palladium-catalyzed reactions, leading to a wide array of benzo[b]thiophene derivatives with potential biological and materials applications. The reaction mechanism often involves the formation of anionic intermediates, followed by rearrangements and substitution reactions (Cosimelli et al., 2001).

Scientific Research Applications

  • Aromatic Nucleophilic Substitution and Synthesis Applications :

    • Guerrera et al. (1995) demonstrated that 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines in N,N-dimethylformamide, leading to N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers. This reaction could be useful for the synthesis of these compounds, offering insights into novel synthetic methods for thiophene derivatives (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
  • Antiproliferative Properties and Tubulin Binding :

    • Tréguier et al. (2014) synthesized a library of 3-(α-styryl)-benzo[b]thiophenes with diverse molecular structures. They evaluated these compounds for their antiproliferative properties, discovering that one compound demonstrated significant cytotoxic activity against the HCT-116 cell line and inhibited tubulin polymerization. This research suggests potential therapeutic applications in cancer treatment (Tréguier et al., 2014).
  • Antioxidant Activity Evaluation :

    • Queiroz et al. (2007) prepared new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes and evaluated their antioxidant properties using various methods. Their findings offer insights into structure-activity relationships and potential applications of thiophene derivatives in antioxidant therapies (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
  • Antimicrobial Activities :

Future Directions

Thiophene-based compounds, including “3-(3-Bromobenzoyl)thiophene”, have potential applications in various fields such as organic synthesis and optoelectronics . They are also being studied for their potential biological activities .

properties

IUPAC Name

(3-bromophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCSNYCUSDAYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452710
Record name 3-(3-BROMOBENZOYL)THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromobenzoyl)thiophene

CAS RN

187963-91-3
Record name 3-(3-BROMOBENZOYL)THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RD Rieke, SH Kim, X Wu - The Journal of Organic Chemistry, 1997 - ACS Publications
3-Thienylzinc and 3-thienylmagnesium iodides can be generated from the direct oxidative addition of Rieke zinc and magnesium to 3-iodothiophene, respectively. The direct …
Number of citations: 87 pubs.acs.org
SH Kim - 1998 - search.proquest.com
The preparation of highly active manganese, Rieke manganese (Mn*), by the direct reduction of a manganese salt is described. The Rieke manganese can be easily prepared by …
Number of citations: 1 search.proquest.com

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